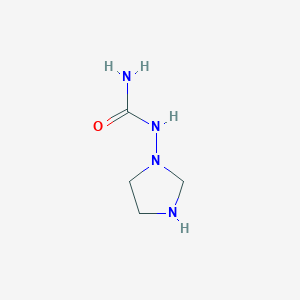
N-Imidazolidin-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Imidazolidin-1-ylurea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-Imidazolidin-1-ylurea is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to form stable complexes with metal ions, which can facilitate the formation of new chemical bonds. Additionally, N-Imidazolidin-1-ylurea has been shown to have a strong affinity for certain biological molecules, such as enzymes and receptors, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
N-Imidazolidin-1-ylurea has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In some studies, the compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties. It has also been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases. Additionally, N-Imidazolidin-1-ylurea has been shown to modulate the activity of certain enzymes and receptors, suggesting potential applications in drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Imidazolidin-1-ylurea is its ease of synthesis and relatively low cost, making it a valuable tool for many scientific research applications. The compound is also stable and can be stored for extended periods without significant degradation. However, one limitation of N-Imidazolidin-1-ylurea is its limited solubility in some solvents, which may make it difficult to use in certain experiments. Additionally, the compound may not be suitable for certain applications due to its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research involving N-Imidazolidin-1-ylurea. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-Imidazolidin-1-ylurea and its potential therapeutic applications. Other potential future directions include the development of new derivatives of the compound with improved properties and the exploration of its potential applications in various fields, such as materials science and environmental science.
Conclusion:
In conclusion, N-Imidazolidin-1-ylurea is a promising compound with many potential applications in scientific research. Its ease of synthesis, stability, and unique properties make it a valuable tool for a wide range of experiments. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of N-Imidazolidin-1-ylurea, the compound holds great promise for future research and development.
Méthodes De Synthèse
The synthesis of N-Imidazolidin-1-ylurea is a relatively straightforward process and can be achieved through the reaction of imidazolidine with urea. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the desired product. The purity of the compound can be improved through recrystallization or other purification techniques.
Applications De Recherche Scientifique
N-Imidazolidin-1-ylurea has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a model compound for studying the mechanism of action of other compounds. The compound has also been studied for its potential as an antimicrobial agent and as a novel therapeutic agent for various diseases.
Propriétés
Numéro CAS |
164332-41-6 |
|---|---|
Nom du produit |
N-Imidazolidin-1-ylurea |
Formule moléculaire |
C4H10N4O |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
imidazolidin-1-ylurea |
InChI |
InChI=1S/C4H10N4O/c5-4(9)7-8-2-1-6-3-8/h6H,1-3H2,(H3,5,7,9) |
Clé InChI |
UBYRKAPCMAPTBM-UHFFFAOYSA-N |
SMILES |
C1CN(CN1)NC(=O)N |
SMILES canonique |
C1CN(CN1)NC(=O)N |
Synonymes |
Urea, 1-imidazolidinyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



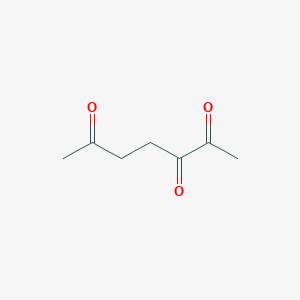
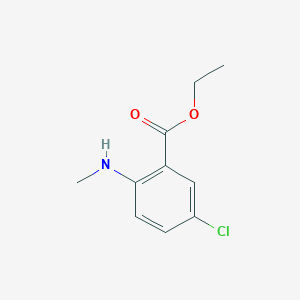
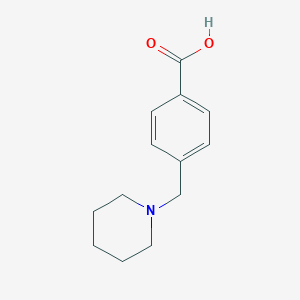
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
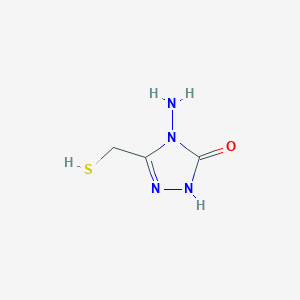
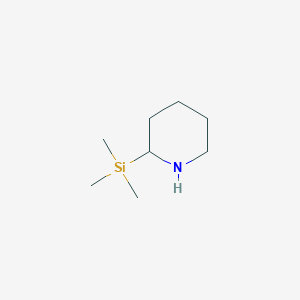
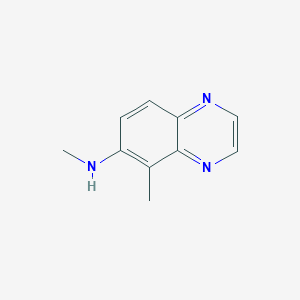

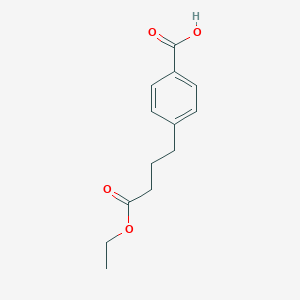
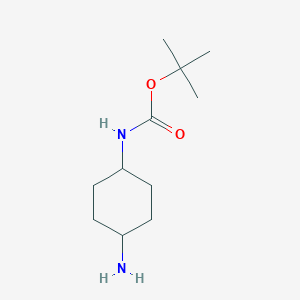
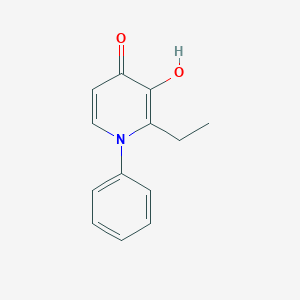
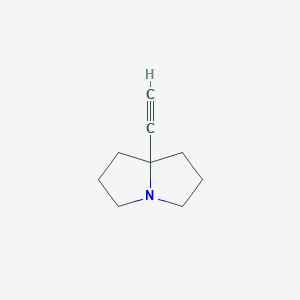
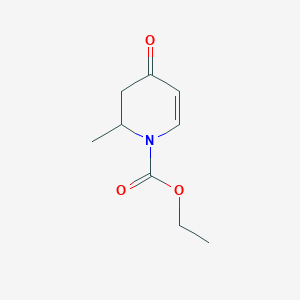
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)